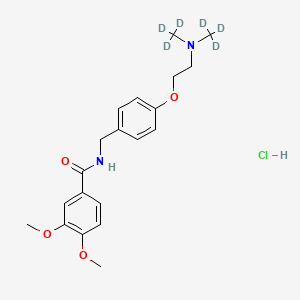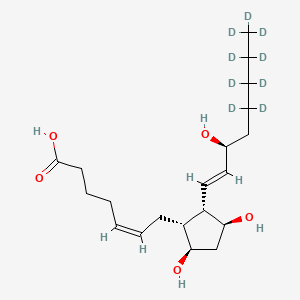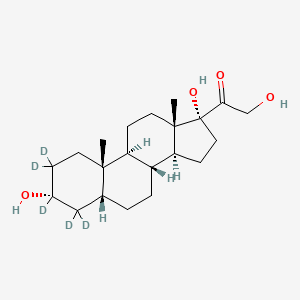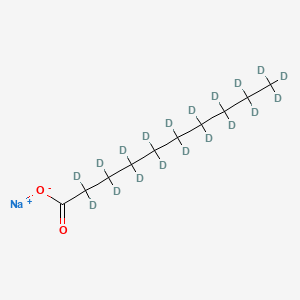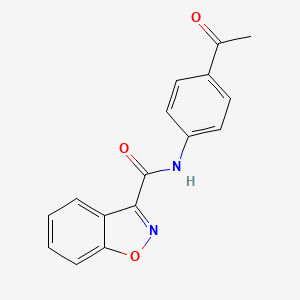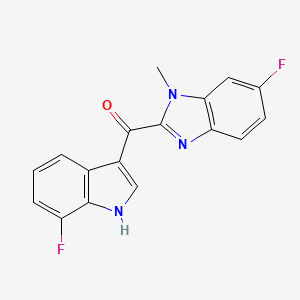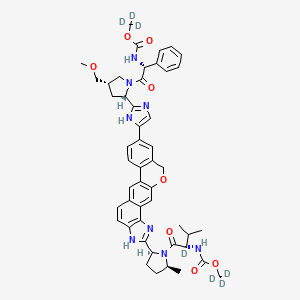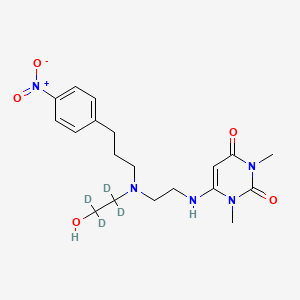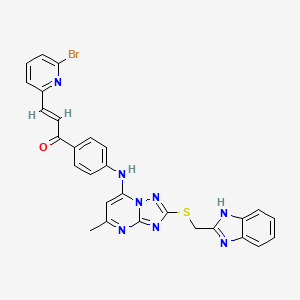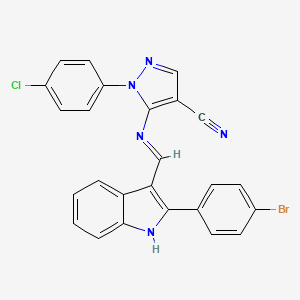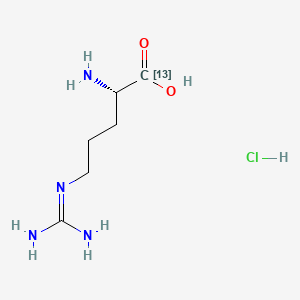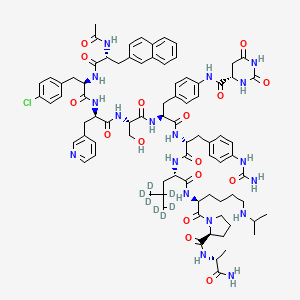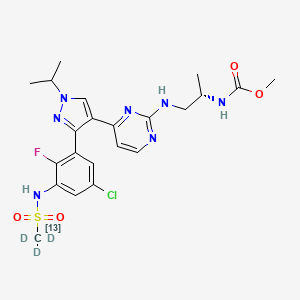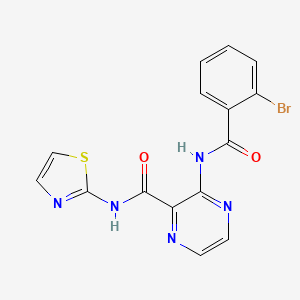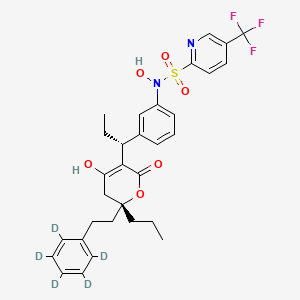
N-Hydroxy Tipranavir-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy Tipranavir-d5 is a labeled analogue of N-Hydroxy Tipranavir, which is a potential metabolite of Tipranavir. It is primarily used in proteomics research and has a molecular formula of C31H28D5F3N2O6S and a molecular weight of 623.69 .
Méthodes De Préparation
The synthesis of N-Hydroxy Tipranavir-d5 involves the incorporation of deuterium atoms into the molecular structure of N-Hydroxy Tipranavir. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is typically produced in specialized laboratories equipped to handle stable isotopes and complex organic synthesis .
Analyse Des Réactions Chimiques
N-Hydroxy Tipranavir-d5, like its parent compound Tipranavir, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Hydroxy Tipranavir-d5 is used extensively in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Tipranavir.
Biology: Helps in understanding the biological pathways and interactions of Tipranavir.
Medicine: Assists in the development of new therapeutic strategies for diseases such as HIV.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications .
Mécanisme D'action
N-Hydroxy Tipranavir-d5, like Tipranavir, is a non-peptidic protease inhibitor. It inhibits the processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions. This inhibition is achieved by binding to the active site of the protease enzyme, thereby blocking its activity .
Comparaison Avec Des Composés Similaires
N-Hydroxy Tipranavir-d5 is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Some similar compounds include:
Tipranavir: The parent compound, used in combination with ritonavir to treat HIV.
Tipranavir-d4: Another labeled analogue of Tipranavir, with four deuterium atoms.
Tipranavir-API: The active pharmaceutical ingredient form of Tipranavir
These compounds share similar structures and functions but differ in their specific applications and labeling.
Propriétés
Formule moléculaire |
C31H33F3N2O6S |
|---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D |
Clé InChI |
YEVFABAGWJZFRK-LFWCKQPTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)N(O)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |
SMILES canonique |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


